3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one
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Overview
Description
3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one typically involves the reaction of 5-chloropyrimidine with 4,4-diethylpyrrolidin-2-one under specific conditions. One common method involves the nucleophilic substitution of the chlorine atom in 5-chloropyrimidine with the amino group of 4,4-diethylpyrrolidin-2-one. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and reduce costs. Techniques such as microwave-assisted synthesis can be employed to shorten reaction times and enhance efficiency . Additionally, the use of less toxic reagents and solvents can be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride or potassium carbonate in DMF or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile: Another pyrimidine derivative with similar biological activities.
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
5-Aryl-2,4-diaminopyrimidine: Exhibits potent biological activities, including anticancer and antimicrobial effects.
Uniqueness
3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrimidine ring with a diethylpyrrolidinone moiety makes it a valuable compound for further research and development .
Properties
IUPAC Name |
3-[(5-chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O/c1-3-12(4-2)6-15-11(18)9(12)17-10-8(13)5-14-7-16-10/h5,7,9H,3-4,6H2,1-2H3,(H,15,18)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFPWAZROBUQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC(=O)C1NC2=NC=NC=C2Cl)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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